
Formyl-leurosine
Overview
Description
Mechanism of Action
Target of Action
Formyl-leurosine primarily targets Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play crucial roles in host defense and inflammation . They interact with structurally diverse chemotactic agonists, leading to a dual function in inflammatory processes .
Mode of Action
This compound interacts with its targets, the FPRs, resulting in changes at the cellular level. At the subcellular level, tubulin was found to bind the highest amount of the alkaloid, followed by the fraction containing Golgi and plasma membranes . This interaction influences the behavior of the cells, particularly those involved in inflammation and host defense .
Biochemical Pathways
This compound affects the purine metabolism pathway . This pathway is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . The pathway relies on the transfer of a carbon unit from the amino acid serine, through the cofactor folate, to the ultimate carbon acceptors that include nucleotides .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, tissue distribution, excretion, and protein binding . A triphasic curve was observed for the disappearance of the drug from blood . The bile was the major route of excretion, with 80% of radioactivity recovered in the bile during the first 28 hours after intravenous administration . Additionally, 54% of this compound binds to plasma proteins in the concentration range of 0.1 µmol/L to 0.5 mmol/L .
Result of Action
This compound has been found to possess anti-tumor activity similar to that of Vincristine . It has shown striking anti-tumor activity in all types of leukemia . The most notable anti-leukemic effect was found in one acute myelogenous and in one acute lymphatic leukemia, both in adults .
Biochemical Analysis
Biochemical Properties
Formyl-leurosine primarily targets Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play crucial roles in host defense and inflammation . They interact with structurally diverse chemotactic agonists, leading to a dual function in inflammatory processes .
Cellular Effects
This compound has been studied for its effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . FPRs, which this compound targets, are known to regulate inflammatory responses by monitoring glial activation, accelerating neural differentiation, regulating angiogenesis, and controlling blood-brain barrier (BBB) permeability .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with FPRs . The formyl group in this compound is known to interact with certain receptors, such as the formyl peptide receptor 1 (FPR1), which has been studied using cryo-EM. This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
This compound has been studied for its temporal effects in laboratory settings . After intravenous administration, the compound exhibits a triphasic curve in the disappearance from the blood
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Transport and Distribution
This compound is transported and distributed within cells and tissues . The bile is the major route of excretion, with 80% of radioactivity recovered in the bile within the first 28 hours after intravenous administration . Additionally, about 54% of this compound binds to plasma proteins, indicating significant interaction with blood components .
Subcellular Localization
. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vinformide involves multiple steps, starting from leurosine, a natural product derived from the plant Catharanthus roseus. The key steps include formylation reactions to introduce the formyl group into the leurosine structure. The reaction conditions typically involve the use of formic acid or formyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification methods to ensure high yield and purity .
Types of Reactions:
Oxidation: Vinformide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of vinformide can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Vinformide can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formyl-leurosine derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
Antitumor Activity
1. Efficacy Against Hematological Malignancies
Formyl-leurosine has demonstrated substantial antitumor activity against various forms of leukemia and lymphoma. In preclinical studies, it showed effectiveness comparable to established chemotherapeutic agents such as vinblastine and vincristine but with reduced toxicity. For instance, in murine models, this compound exhibited a lower LD50 value (28.8 mg/kg) compared to vinblastine and vincristine, suggesting a more favorable safety profile .
- Case Study Data:
- In a study involving mice with Ehrlich ascites carcinoma, this compound treatment resulted in a 300% extension of life span in 50-70% of cases .
- Clinical trials indicated that patients with acute lymphoblastic leukemia achieved complete hematological remission following treatment with this compound .
Pharmacokinetics
2. Metabolism and Excretion
The pharmacokinetic behavior of this compound has been studied extensively. In initial human trials, it was observed that the drug's plasma decay curve was biphasic, with half-life values indicating rapid distribution and slower elimination phases. The study reported that approximately 30-40% of the administered radioactivity was recoverable in urine and feces within 72 hours .
- Key Findings:
Clinical Applications
3. Treatment Protocols
This compound has been integrated into various treatment protocols for malignancies due to its efficacy and safety profile. It is typically administered intravenously, often in combination with supportive therapies such as analgesics and antibiotics to manage potential side effects .
- Clinical Observations:
Comparative Toxicology
4. Safety Profile Comparison
When comparing the toxicity profiles of this compound to other chemotherapeutic agents such as vincristine and vinblastine, it was found that this compound is significantly less toxic. In comparative studies:
- This compound was approximately seven times less toxic than vincristine and four times less toxic than vinblastine in acute rodent experiments .
Summary Table of Key Findings
Parameter | This compound | Vinblastine | Vincristine |
---|---|---|---|
LD50 (mg/kg) | 28.8 | Higher | Higher |
Efficacy in Leukemia | High | High | High |
Neurological Side Effects | None observed | Present | Present |
Life Span Extension (Ehrlich Carcinoma) | Up to 300% | Not specified | Not specified |
Comparison with Similar Compounds
Vinblastine: Another tubulin inhibitor derived from Catharanthus roseus, used in cancer therapy.
Vincristine: Similar to vinblastine, used in the treatment of various cancers.
Paclitaxel: A different class of tubulin inhibitor, derived from the Pacific yew tree, used in cancer treatment.
Uniqueness: Vinformide is unique due to its specific formyl group, which differentiates it from other tubulin inhibitors. This structural difference may contribute to its distinct cytostatic properties and potential therapeutic applications .
Properties
CAS No. |
54022-49-0 |
---|---|
Molecular Formula |
C46H54N4O10 |
Molecular Weight |
822.9 g/mol |
IUPAC Name |
methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36+,37-,38+,39+,42+,43-,44+,45-,46-/m0/s1 |
InChI Key |
GLDSBTCHEGZWCV-NVDFJPPOSA-N |
SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Isomeric SMILES |
CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
F-leurosine formyl leurosine formyl-leurosine formyl-leurosine, sulfate (1:1), (3'alpha,4'alpha)-isomer formyl-leurosine, sulfate (2:1), (3'alpha,4'alpha)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.